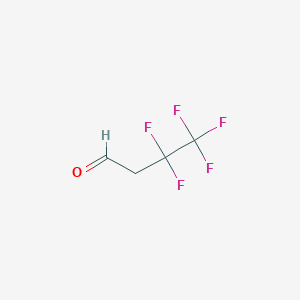

3,3,4,4,4-Pentafluorobutanal

Description

These compounds share the core C4 backbone with five fluorine substituents but differ in functional groups (e.g., hydroxyl, ketone, iodide). This article focuses on comparing these analogs to infer trends in fluorinated compound behavior.

Properties

IUPAC Name |

3,3,4,4,4-pentafluorobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O/c5-3(6,1-2-10)4(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBXLINXSUCFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5CH2CHO, C4H3F5O | |

| Record name | 2:2 FTAL | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032654 | |

| Record name | 3,3,4,4,4‐Pentafluorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239437-47-9 | |

| Record name | 3,3,4,4,4‐Pentafluorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,4-pentafluorobutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,4,4,4-Pentafluorobutanal can be synthesized through the reaction of 1,1,1,3,3-Pentafluoropropanol with sodium hydride in the presence of a solvent such as dimethyl sulfoxide. This reaction involves the deprotonation of the alcohol group, followed by a nucleophilic attack on the carbonyl carbon, leading to the formation of the aldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of fluorinated precursors and controlled reaction conditions to ensure high yield and purity. The process typically requires specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluorobutanal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the fluorinated carbon atoms under appropriate conditions.

Major Products Formed

Oxidation: 3,3,4,4,4-Pentafluorobutanoic acid.

Reduction: 3,3,4,4,4-Pentafluorobutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,4,4,4-Pentafluorobutanal has several scientific research applications:

Environmental Science: It is proposed as a replacement for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential.

Organic Synthesis: It is used in the synthesis of complex fluorinated compounds, including chiral α,α-difluoro-β-hydroxy ketones.

Medical Imaging: It is utilized in the development of polymer nanocapsules for tumor imaging.

Industrial Applications: It is used in the production of polyurethane foam as a blowing agent.

Nuclear Magnetic Resonance (NMR) Studies: It is employed in NMR studies to evaluate chemical shift sensitivity.

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluorobutanal involves its reactivity as an aldehyde and the influence of the highly electronegative fluorine atoms. The fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic addition and substitution.

Comparison with Similar Compounds

Functional Group Variations

The table below highlights key differences among fluorinated C4 compounds:

Structural and Reactivity Insights

- Fluorine Substitution : All compounds exhibit strong electron-withdrawing effects from fluorine, enhancing thermal stability and resistance to oxidation. However, the position of fluorine (e.g., 3,3,4,4,4 vs. other isomers) influences steric hindrance and dipole moments .

- Functional Group Impact: Alcohols (1° vs. 2°): The primary alcohol (1-ol) is more reactive in esterification, while the secondary alcohol (2-butanol) shows lower acidity due to steric effects . Ketones: The ketone derivative (butan-2-one) lacks hydrogen bonding, making it more volatile than alcohols. Its carbonyl group facilitates nucleophilic additions . Halides: Iodide and bromide derivatives serve as alkylating agents. Iodide’s larger atomic radius enhances leaving-group ability in SN2 reactions .

Biological Activity

3,3,4,4,4-Pentafluorobutanal is a fluorinated aldehyde that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound possesses a molecular formula of CH₅O and features five fluorine atoms attached to a four-carbon backbone. The presence of fluorine significantly alters the compound's reactivity and stability compared to non-fluorinated analogs. This unique structure enhances its lipophilicity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. The fluorinated structure enhances the compound's ability to disrupt microbial membranes or inhibit essential enzymes.

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties. Its derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

- Interaction with Biomolecules : The sulfonamide derivatives of this compound are known to interact with proteins and nucleic acids. These interactions can lead to alterations in enzyme activity or gene expression.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Electrophilic Nature : The aldehyde functional group can act as an electrophile in nucleophilic addition reactions with cellular components such as proteins and nucleic acids. This interaction may lead to modifications that alter the function of these biomolecules.

- Hydrogen Bonding : The compound's structure allows it to form hydrogen bonds with various biomolecules. This property may facilitate its binding to target sites within cells.

Antimicrobial Activity Study

A study evaluating the antimicrobial activity of this compound derivatives demonstrated significant inhibition against several bacterial strains. The results indicated:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that the fluorinated compounds could serve as potential candidates for developing new antimicrobial agents.

Anticancer Activity Study

In vitro studies on cancer cell lines revealed that certain derivatives of this compound induced apoptosis through caspase activation. The following table summarizes the results:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 12 |

These results highlight the potential of this compound in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.